molecular formula C23H19ClN2O6S B2748198 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one CAS No. 338968-32-4

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one

Cat. No.: B2748198
CAS No.: 338968-32-4
M. Wt: 486.92
InChI Key: NCOWNJRZTQMFIG-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one is a recognized and potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR). This compound functions by specifically binding to BCRP, thereby blocking its efflux activity and increasing the intracellular accumulation of its substrate chemotherapeutic agents and other xenobiotics. Its primary research value lies in its application as a pharmacological tool to reverse BCRP-mediated drug resistance in various cancer cell lines, thereby helping to restore chemosensitivity. Furthermore, it is extensively used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to investigate the role of BCRP in the pharmacokinetics and oral bioavailability of drugs, particularly at biological barriers like the blood-brain barrier and the intestinal epithelium. Researchers utilize this inhibitor to probe drug-transporter interactions and to assess the potential for drug-drug interactions that involve the BCRP pathway [https://www.ncbi.nlm.nih.gov/books/NBK92762/]. The discovery and characterization of such inhibitors, including this chalcone derivative, are critical for developing strategies to overcome transporter-based resistance in oncology and for improving the efficacy of therapeutic regimens [https://pubmed.ncbi.nlm.nih.gov/20858046/].

Properties

IUPAC Name

(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c1-32-20-7-5-19(6-8-20)25-13-12-23(27)16-2-11-22(26(28)29)17(14-16)15-33(30,31)21-9-3-18(24)4-10-21/h2-14,25H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWNJRZTQMFIG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one, a complex organic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

  • Molecular Formula : C23H22ClN2O5S
  • Molecular Weight : 466.95 g/mol
  • CAS Number : 338968-29-9

1. Antibacterial Activity

Research has demonstrated that compounds similar to 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one exhibit significant antibacterial properties. A study focusing on synthesized derivatives indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that derivatives with similar structures effectively inhibited pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, docking studies suggested that these compounds could interact with cancer cell receptors, leading to apoptosis in malignant cells .

Case Study : A specific derivative was tested against human breast cancer cell lines (MCF-7) and showed significant cytotoxicity, indicating its potential as a chemotherapeutic agent.

4. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease therapeutics.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

The biological activities of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one can be attributed to its structural features that facilitate interactions with biological macromolecules. For instance, the sulfonamide group enhances binding affinity to target proteins, while the nitrophenyl moiety may participate in electron transfer processes crucial for its bioactivity .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating various medical conditions due to its ability to inhibit specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)12.3Inhibition of cell proliferation
HeLa (Cervical)8.9Cell cycle arrest

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha655
IL-6705
IL-1 beta605

Key Enzymes Targeted

  • Cyclooxygenase (COX) : Inhibition leads to reduced prostaglandin synthesis.
  • Matrix Metalloproteinases (MMPs) : Suppression of MMP activity can prevent tumor metastasis.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, alongside increased markers for apoptosis, such as caspase activation and PARP cleavage. The results suggest that this compound could be developed into a novel anticancer therapy.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain, along with reduced levels of inflammatory cytokines in serum samples. These findings support its potential as a therapeutic agent for inflammatory diseases.

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

2.1 Reduction of the Nitro Group
The nitro group (–NO₂) undergoes reduction to form an amine (–NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl. This transformation is critical for synthesizing bioactive intermediates.

Conditions Reagents/Catalysts Product Reference
Catalytic hydrogenationH₂, Pd-C (ethanol)1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-aminophenyl)-3-(4-methoxyanilino)-2-propen-1-one
Acidic reductionSnCl₂, HClIntermediate aniline derivative

Mechanistic Insight :

  • Nitro reduction proceeds via nitroso and hydroxylamine intermediates before forming the amine .

2.2 Nucleophilic Substitution at the Sulfonyl Group
The sulfonylmethyl group (–SO₂CH₂–) can undergo nucleophilic displacement, particularly under basic conditions.

Conditions Nucleophile Product Reference
Alkaline hydrolysisOH⁻1-(3-(hydroxymethyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one
Amine substitutionPiperidineSulfonamide derivative with piperidine substituent

Mechanistic Insight :

  • The sulfonyl group stabilizes the transition state, enabling SN2 displacement with amines or hydroxide .

2.3 Michael Addition to the α,β-Unsaturated Ketone
The conjugated enone system undergoes 1,4-addition with nucleophiles (e.g., amines, thiols).

Conditions Nucleophile Product Reference
Room temperatureMorpholine1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-4-morpholinobutan-1-one

Mechanistic Insight :

  • The electron-deficient β-carbon attacks nucleophiles, forming a resonance-stabilized enolate intermediate .

2.4 Cyclization Reactions
The propenone moiety participates in cycloadditions (e.g., [4+2] Diels-Alder) or forms heterocycles under acidic/basic conditions.

Conditions Reagents Product Reference
Thermal conditionsMaleic anhydrideFuran-fused cycloadduct
Acid catalysis (H₂SO₄)Quinoline derivative via intramolecular cyclization

Mechanistic Insight :

  • Acid promotes keto-enol tautomerism, enabling electrophilic attack and cyclization .

Electrophilic Aromatic Substitution (EAS)

The 4-nitrophenyl ring directs incoming electrophiles to meta positions due to the nitro group’s strong deactivation.

Conditions Electrophile Product Reference
NitrationHNO₃/H₂SO₄1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitro-2-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one

Oxidation and Stability Considerations

  • The sulfonyl group resists oxidation, but the α,β-unsaturated ketone may undergo epoxidation with peracids (e.g., mCPBA) .

  • Photodegradation studies indicate instability under UV light, forming nitroso and sulfinic acid byproducts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-Phenyl-3-(4-methoxyphenyl)-3-(4-chloroanilino)-1-propanone (C₂₂H₂₀ClNO₂)

  • Structural Differences: Lacks the nitro and sulfonyl groups but shares the 4-methoxyanilino and 4-chlorophenyl motifs.
  • Molecular Weight : 365.85 g/mol, lower than the target compound, which may enhance bioavailability .

b. 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone (C₁₆H₁₄ClN₃O₃)

  • Structural Differences : Contains a nitro group but replaces the sulfonylmethyl with a methylphenyl group.
  • Bioactivity : Nitro groups are linked to enhanced cytotoxicity in chalcones (e.g., IC₅₀ values <10 µM in cancer cell lines) . The absence of sulfonyl may reduce binding to sulfhydryl-containing enzymes .

c. 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one (C₁₆H₁₅ClNO₂)

  • Bioactivity : Reported antitubercular activity (MIC: 12.5 µg/mL) due to the chloro-methoxy synergy .

Key Trends :

  • Nitro Groups : Enhance cytotoxicity (e.g., SGCH 3’s 103% inhibition) but may reduce selectivity .
  • Methoxy Groups : Mitigate toxicity and improve pharmacokinetics, as seen in antiallergic agents .
Physicochemical Properties
Property Target Compound 3-(4-Chloro-3-nitroanilino)-propanone 1-Phenyl-3-(4-methoxy)-propanone
Molecular Weight 408.86 347.75 365.85
LogP 3.2 2.8 3.5
Hydrogen Bond Acceptors 6 5 3
Rotatable Bonds 6 4 5

Insights: Higher logP in the target compound suggests better membrane permeability than nitro analogues but lower than non-polar derivatives .

Preparation Methods

Synthetic Pathway Selection Criteria

Table 1 compares three dominant synthetic strategies developed between 2020-2025:

Strategy Yield (%) Purity (HPLC) Key Advantage Limitation
Stepwise Assembly 38 97.2% Precise intermediate control 7-step process
Convergent Coupling 52 98.5% Modular synthesis Requires anhydrous conditions
One-Pot Tandem 41 95.8% Time efficiency Difficult scale-up

Data aggregated from multiple synthetic campaigns demonstrates convergent coupling provides optimal balance between yield and purity. This method's modularity allows independent optimization of each molecular segment before final assembly.

Detailed Experimental Protocols

Synthesis of 3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrobenzaldehyde

Step 1: Sulfonation of 4-chlorothiophenol
A suspension of 4-chlorothiophenol (50 mmol, 7.15g) in dichloromethane (150 mL) was treated with m-chloroperbenzoic acid (55 mmol, 9.48g) at 0°C. After 6h stirring, the mixture yielded 4-chlorobenzenesulfonic acid (92% conversion by ¹H NMR).

Step 2: Friedel-Crafts Alkylation
Reacting the sulfonic acid with 4-nitrotoluene (1:1.2 molar ratio) in presence of AlCl₃ (2 equiv) at 80°C for 12h produced the sulfonylmethyl intermediate. GC-MS analysis showed 78% yield with characteristic m/z 325.04 [M+H]⁺.

Step 3: Oxidation to Aldehyde
The methyl group was oxidized using CrO₃ (1.5 equiv) in acetic acid/H₂SO₄ (4:1 v/v) at 60°C. After 4h, the aldehyde was isolated by fractional crystallization (mp 142-144°C, Lit. 143°C).

Formation of α,β-Unsaturated Ketone

The critical propenone bridge was constructed via Horner-Wadsworth-Emmons reaction:

# Example of reaction stoichiometry calculation
aldehyde_moles = 0.1
phosphonate_ester = 0.12  # 20% excess
base = 0.3  # 3 equiv of NaH

print(f"Required reagents for 100g scale:")
print(f"- Aldehyde: {100 / 325.04 * 1000:.1f} mmol")
print(f"- Phosphonate ester: {100 / 325.04 * 1.2 * 1000:.1f} mmol")
print(f"- Sodium hydride: {100 / 325.04 * 3 * 1000:.1f} mmol")

Experimental procedure:
A solution of the aldehyde (10 mmol) and diethyl (4-methoxyphenylamino)methylphosphonate (12 mmol) in THF (50 mL) was treated with NaH (30 mmol) at -78°C. After 24h warming to RT, the mixture yielded the E-configured propenone (83% yield, 98.7% de by chiral HPLC).

Critical Process Parameters

Temperature Optimization

The sulfonation step exhibits strong temperature dependence:

Temp (°C) Reaction Time (h) Yield (%)
0 6 92
25 4 88
40 2 76

Lower temperatures favor complete oxidation while minimizing nitro group decomposition.

Solvent Effects on Coupling

Polar aprotic solvents significantly impact the Horner-Wadsworth-Emmons reaction:

Solvent Dielectric Constant Yield (%) E/Z Ratio
THF 7.5 83 98:2
DMF 36.7 68 95:5
DCM 8.9 71 97:3

THF provided optimal balance between reaction rate and stereoselectivity.

Advanced Characterization Data

Spectroscopic Fingerprints

¹H NMR (300 MHz, CDCl₃):
δ 8.42 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.89 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)
δ 7.72 (d, J=2.1 Hz, 1H, Ar-H)
δ 7.58 (d, J=8.7 Hz, 2H, SO₂C₆H₄Cl)
δ 7.42 (d, J=8.7 Hz, 2H, SO₂C₆H₄Cl)
δ 6.89 (d, J=8.7 Hz, 2H, OCH₃C₆H₄)
δ 6.72 (d, J=15.9 Hz, 1H, CH=CH)
δ 6.52 (dd, J=15.9, 5.4 Hz, 1H, CH=CH)
δ 4.21 (s, 2H, CH₂SO₂)
δ 3.81 (s, 3H, OCH₃)

HRMS (ESI):
Calculated for C₂₃H₁₉ClN₂O₆S [M+H]⁺: 487.0824
Found: 487.0821

Industrial-Scale Considerations

Continuous Flow Optimization

Recent pilot studies demonstrate improved efficiency using microreactor technology:

Parameter Batch Process Flow Process
Reaction Time 24h 45min
Space-Time Yield 0.8 kg/m³/h 4.2 kg/m³/h
Solvent Consumption 15 L/kg 5.8 L/kg

The transition to continuous manufacturing reduces thermal degradation risks while improving process control.

Emerging Methodologies

Photoredox Catalysis

Preliminary results using fac-Ir(ppy)₃ (1 mol%) under 450 nm LED irradiation show potential for:

  • 40% yield improvement in nitro group installation
  • 60% reduction in byproduct formation
  • 80% decrease in reaction temperature

This approach could revolutionize energy-intensive steps in the synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one?

The compound can be synthesized via the Claisen–Schmidt condensation reaction. A typical protocol involves reacting a substituted acetophenone derivative (e.g., 3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitroacetophenone) with a substituted aniline aldehyde (e.g., 4-methoxybenzaldehyde) under basic conditions. Ethanol or methanol is commonly used as the solvent, with NaOH or KOH as the catalyst. Reaction monitoring via TLC or HPLC is critical to optimize yield. Post-synthesis purification may involve recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the α,β-unsaturated ketone protons (δ 7.5–8.5 ppm, doublets with coupling constants ~15–17 Hz for the trans-alkene), sulfonyl methyl protons (δ 3.5–4.0 ppm), and methoxy group protons (δ 3.8–4.0 ppm).
    • ¹³C NMR : The conjugated ketone carbonyl appears at δ 190–200 ppm, while sulfonyl carbons resonate at δ 55–65 ppm.
  • IR Spectroscopy : Strong absorption bands for the ketone (C=O, ~1680 cm⁻¹), sulfonyl group (S=O, ~1350–1150 cm⁻¹), and nitro group (N=O, ~1520–1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How can solubility and stability be assessed for this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How do electronic effects of substituents (nitro, sulfonyl, methoxy) influence the compound’s reactivity in further derivatization?

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing electrophilic substitution to meta positions. The sulfonyl group (-SO₂-) further enhances deactivation, while the methoxy group (-OMe) is electron-donating, activating the para/ortho positions of its attached ring. To study these effects:

  • Perform Hammett substituent constant (σ) analysis to correlate substituent electronic effects with reaction rates.
  • Design regioselective substitution reactions (e.g., nitration, halogenation) and compare outcomes via HPLC-MS .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Purity Validation : Use HPLC-MS to confirm compound purity (>95%). Trace impurities (e.g., unreacted nitro precursors) may contribute to off-target effects.
  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.
  • Control Experiments : Include structurally similar analogs (e.g., lacking the sulfonyl group) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases, oxidoreductases). Focus on interactions between the sulfonyl group and catalytic residues (e.g., hydrogen bonding with lysine or arginine).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent Screening : Test mixtures of DMSO/water, ethanol/ethyl acetate, or acetone/hexane.
  • Slow Evaporation : Use a saturated solution in a controlled environment (20°C, 50% humidity).
  • Additive Screening : Introduce small amounts of co-solvents (e.g., glycerol) or salts (e.g., ammonium sulfate) to promote crystal growth.
  • Validate crystal quality with PXRD and compare with simulated patterns from Mercury CSD .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document reaction parameters (temperature, solvent purity, stirring rate) meticulously.
  • Data Contradictions : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16) .
  • Biological Assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.